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molecular formula C11H13NO B1320036 3-(tert-Butyl)-4-hydroxybenzonitrile CAS No. 4910-04-7

3-(tert-Butyl)-4-hydroxybenzonitrile

Cat. No. B1320036
M. Wt: 175.23 g/mol
InChI Key: WOQNZPYFQSOAJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09346790B2

Procedure details

3-(1,1-dimethylethyl)-4-hydroxybenzaldehyde (Reference Intermediate R9, 550 mg) and hydroxylamine hydrochloride (322 mg, 4.63 mmol) were stirred in 8.0 mL of acetic acid at reflux for 1 h. After cooling down to 0° C., the mixture was poured into Et2O and washed once with water and once with NaOH (5% aqueous solution). The collected aqueous phases were extracted with Et2O (two times) and the combined organic phases were dried over Na2SO4, filtered, evaporated and triturated with pentane affording 540 mg of the title compound.
Quantity
550 mg
Type
reactant
Reaction Step One
Quantity
322 mg
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:5]1[CH:6]=[C:7]([CH:10]=[CH:11][C:12]=1[OH:13])[CH:8]=O)([CH3:4])[CH3:3].Cl.[NH2:15]O.CCOCC>C(O)(=O)C>[CH3:1][C:2]([C:5]1[CH:6]=[C:7]([CH:10]=[CH:11][C:12]=1[OH:13])[C:8]#[N:15])([CH3:4])[CH3:3] |f:1.2|

Inputs

Step One
Name
Quantity
550 mg
Type
reactant
Smiles
CC(C)(C)C=1C=C(C=O)C=CC1O
Name
Quantity
322 mg
Type
reactant
Smiles
Cl.NO
Name
Quantity
8 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1 h
Duration
1 h
WASH
Type
WASH
Details
washed once with water and once with NaOH (5% aqueous solution)
EXTRACTION
Type
EXTRACTION
Details
The collected aqueous phases were extracted with Et2O (two times)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic phases were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
triturated with pentane affording 540 mg of the title compound

Outcomes

Product
Name
Type
Smiles
CC(C)(C)C=1C=C(C#N)C=CC1O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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